6-Tosyl-2-oxa-6-azaspiro[3.3]heptane
Overview
Description
6-Tosyl-2-oxa-6-azaspiro[3.3]heptane is a chemical compound with the molecular formula C12H15NO3S. It is used as an intermediate in pharmaceutical and chemical synthesis . The molecular weight of this compound is 253.32 g/mol .
Molecular Structure Analysis
The molecular structure of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane includes a spirocyclic structure . More detailed structural analysis can be found in the referenced papers .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane include a molecular weight of 253.32 g/mol, a topological polar surface area of 55 Ų, and a heavy atom count of 17 . It has a rotatable bond count of 2 and does not have any hydrogen bond donors .Scientific Research Applications
Chemical Synthesis and Properties
6-Tosyl-2-oxa-6-azaspiro[3.3]heptane is a chemical compound that has garnered attention in various scientific research contexts due to its unique structural and chemical properties. One of the significant breakthroughs is the improved synthesis of this bicyclic spiro compound, which has been isolated as a more stable and soluble sulfonic acid salt compared to its oxalate counterpart. This advancement has broadened the range of reaction conditions applicable to the spirobicyclic 2-oxa-6-azaspiro[3.3]heptane, making it a versatile compound in chemical synthesis (van der Haas et al., 2017).
Drug Design and Molecular Structure
The compound's unique framework has proven beneficial in drug design and molecular structure exploration. Notably, the synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid, which are part of the sterically constrained amino acids family, has been pivotal. These amino acids have been instrumental in fields such as chemistry, biochemistry, and drug design due to their structural specificity (Radchenko et al., 2010).
Spirocyclic Compounds and Medicinal Chemistry
The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which provides a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems, has also been noteworthy. This compound and related intermediates are crucial for further selective derivation on the azetidine and cyclobutane rings, showcasing the compound's significance in the realm of medicinal chemistry and drug discovery (Meyers et al., 2009).
properties
IUPAC Name |
6-(4-methylphenyl)sulfonyl-2-oxa-6-azaspiro[3.3]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-10-2-4-11(5-3-10)17(14,15)13-6-12(7-13)8-16-9-12/h2-5H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSLPPSXVDZQHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)COC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90632854 | |
Record name | 6-(4-Methylbenzene-1-sulfonyl)-2-oxa-6-azaspiro[3.3]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90632854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Tosyl-2-oxa-6-azaspiro[3.3]heptane | |
CAS RN |
13573-28-9 | |
Record name | 6-(4-Methylbenzene-1-sulfonyl)-2-oxa-6-azaspiro[3.3]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90632854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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